DSG Crosslinker-d4

Quantitative Proteomics XL-MS Isotope Labeling

DSG Crosslinker-d4 (Disuccinimidyl glutarate-d4) is a deuterated, membrane-permeable, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its core structure is chemically identical to the widely used DSG crosslinker, with the key differentiation being the substitution of four hydrogen atoms with deuterium atoms at the 2,2,4,4 positions of its glutarate spacer arm.

Molecular Formula C13H14N2O8
Molecular Weight 330.28 g/mol
Cat. No. B1192665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSG Crosslinker-d4
SynonymsDSG-d4 Deuterated Crosslinker
Molecular FormulaC13H14N2O8
Molecular Weight330.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2/i2D2,3D2
InChIKeyLNQHREYHFRFJAU-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DSG Crosslinker-d4: Quantitative Proteomics Reagent for MS-Based Protein Interaction Analysis


DSG Crosslinker-d4 (Disuccinimidyl glutarate-d4) is a deuterated, membrane-permeable, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker . Its core structure is chemically identical to the widely used DSG crosslinker, with the key differentiation being the substitution of four hydrogen atoms with deuterium atoms at the 2,2,4,4 positions of its glutarate spacer arm . This isotopic labeling results in a +4.0245 Da mass shift, which is the foundational property enabling its primary application as a quantitative internal standard in mass spectrometry (MS)-based crosslinking workflows (XL-MS) .

Why DSG Crosslinker-d4 Cannot Be Substituted by Non-Deuterated or MS-Cleavable Crosslinkers


Substituting DSG Crosslinker-d4 with its non-deuterated analog (DSG-d0) or alternative crosslinkers like DSS, BS3, or DSP compromises the analytical rigor of quantitative XL-MS experiments. The +4 Da mass shift of DSG-d4 is not merely a convenient label; it is an essential feature for accurate relative quantification and confident identification of crosslinked peptides [1]. Non-deuterated crosslinkers lack this intrinsic quantitative capacity, requiring less precise label-free methods [2]. Conversely, while MS-cleavable crosslinkers (e.g., DSSO) simplify peptide identification via signature fragment ions, they often identify significantly fewer crosslinked peptides than non-cleavable analogs like DSG when analyzed with standard CID/HCD methods . Therefore, for experiments requiring both robust crosslinking efficiency and precise MS1-based quantification, DSG-d4 represents a non-substitutable tool.

Quantitative Differentiation of DSG Crosslinker-d4: Head-to-Head Evidence vs. Analogs and Alternatives


Mass Spectrometry Quantification: DSG-d4 vs. DSG-d0

The primary differentiation of DSG-d4 is its use as a 'heavy' isotopic standard for the 'light' non-deuterated analog, DSG-d0. This enables accurate MS1-based relative quantification of crosslinked peptides. The heavy and light forms are used in a 1:1 ratio, and the resulting crosslinked peptide pairs are identified by a distinct 4-Dalton mass difference [1]. This differential labeling allows for direct quantitative comparison of protein interaction changes across different biological conditions (e.g., treatment vs. control) [2].

Quantitative Proteomics XL-MS Isotope Labeling

Crosslinker-Dependent Protein Binding: DSG vs. BS2G

The chemical nature of the crosslinker spacer arm, independent of deuteration, dictates preferential binding to specific protein microenvironments. A direct comparison study using equimolar mixtures demonstrated that the non-polar crosslinker DSG preferentially binds to hydrophobic regions of a protein, while the polar crosslinker BS2G binds to polar regions [1]. This differential interaction profile, which would be preserved in DSG-d4 due to its identical chemistry, leads to the identification of unique sets of crosslinks.

Structural Proteomics Protein Binding Crosslinker Specificity

Crosslinking Efficiency and Peptide Identification: Non-cleavable vs. Cleavable Crosslinkers

For crosslinker selection, a key trade-off exists between ease of identification (offered by MS-cleavable reagents) and overall efficiency of crosslink identification (offered by non-cleavable reagents). A vendor study on BSA crosslinking demonstrated that non-cleavable crosslinkers like DSS and BS3 identified a greater number of crosslinked peptides than the MS-cleavable crosslinker DSSO when using standard CID and HCD fragmentation methods . DSG, being a non-cleavable crosslinker, is expected to perform similarly to DSS in this metric.

XL-MS Crosslinking Efficiency CID/HCD

ChIP Enrichment Efficiency: DSG vs. Formaldehyde

In chromatin immunoprecipitation (ChIP) assays, the choice of crosslinking reagent significantly impacts the ability to capture protein-DNA complexes. A study on Drosophila embryos demonstrated that a dual crosslinking procedure using DSG and DSP captured interactions for the formaldehyde-refractory insulator factor Elba, which could not be captured using standard formaldehyde fixation alone [1]. This procedure also yielded generally superior enrichment for other nuclear proteins compared to formaldehyde [1].

Chromatin Immunoprecipitation ChIP DNA-Protein Interaction

Defined Research Applications for DSG Crosslinker-d4 Based on Quantitative Evidence


Comparative XL-MS for Drug Mechanism of Action Studies

This is the most powerful and intended use case for DSG Crosslinker-d4. By using DSG-d4 to crosslink proteins from a drug-treated cell population and DSG-d0 for a vehicle-treated control, researchers can perform MS1-based quantification of crosslinked peptide pairs. The +4 Da mass shift allows for direct relative quantitation, enabling the precise identification of drug-induced changes in protein conformations and protein-protein interaction networks [1]. This application leverages the evidence of isotopic labeling for quantification [2] and is superior to label-free methods in its analytical precision .

Mapping Hydrophobic Interaction Interfaces in Membrane Proteins

Based on evidence that the non-polar DSG spacer arm preferentially binds to hydrophobic protein regions [1], DSG-d4 is a rational choice for structural proteomics studies focusing on integral membrane proteins or the hydrophobic cores of soluble protein complexes. The deuterium label enables the same high-confidence MS analysis while the inherent chemical property of the crosslinker targets the interaction surfaces of interest.

Enhanced ChIP-Seq for Formaldehyde-Refractory Protein Targets

For chromatin immunoprecipitation studies targeting protein-DNA interactions that are known or suspected to be inefficiently captured by standard formaldehyde fixation, a dual crosslinking protocol using DSG and DSP has been shown to be effective [2]. The use of DSG-d4 in such a workflow is not required for quantification but is a direct extension of the validated use of DSG chemistry in this application, where it provides access to otherwise 'invisible' interactions. This supports the procurement of DSG-d4 as a specialized reagent for challenging ChIP assays.

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